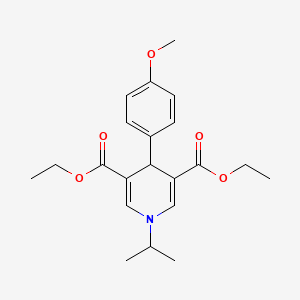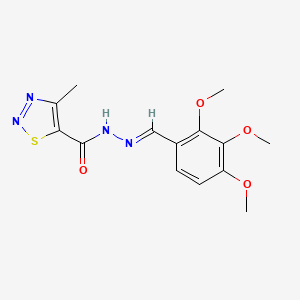
4-Methyl-N'-(2,3,4-trimethoxybenzylidene)-1,2,3-thiadiazole-5-carbohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Methyl-N’-(2,3,4-trimethoxybenzylidene)-1,2,3-thiadiazole-5-carbohydrazide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a thiadiazole ring, which is a five-membered ring containing two nitrogen atoms and one sulfur atom, along with a carbohydrazide group and a trimethoxybenzylidene moiety. The presence of these functional groups contributes to its diverse reactivity and potential utility in medicinal chemistry, materials science, and other areas of research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-N’-(2,3,4-trimethoxybenzylidene)-1,2,3-thiadiazole-5-carbohydrazide typically involves the condensation of 4-methyl-1,2,3-thiadiazole-5-carbohydrazide with 2,3,4-trimethoxybenzaldehyde. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to promote the formation of the Schiff base linkage between the carbohydrazide and the benzaldehyde, resulting in the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity. Additionally, purification techniques such as recrystallization or chromatography would be employed to isolate the final product.
化学反応の分析
Types of Reactions
4-Methyl-N’-(2,3,4-trimethoxybenzylidene)-1,2,3-thiadiazole-5-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives, potentially altering the functional groups present.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under controlled conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution reaction.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or other oxygen-containing derivatives, while reduction could produce amines or other reduced forms.
科学的研究の応用
Chemistry: The compound’s unique structure makes it a valuable intermediate in the synthesis of other complex molecules.
Biology: It may exhibit biological activity, making it a candidate for studies in pharmacology and biochemistry.
Medicine: Potential medicinal applications include its use as a lead compound for developing new drugs with antimicrobial, anticancer, or anti-inflammatory properties.
Industry: The compound could be used in the development of new materials with specific properties, such as conductivity or reactivity.
作用機序
The mechanism of action of 4-Methyl-N’-(2,3,4-trimethoxybenzylidene)-1,2,3-thiadiazole-5-carbohydrazide is not fully understood, but it is believed to involve interactions with specific molecular targets. The compound’s functional groups may allow it to bind to enzymes or receptors, modulating their activity and leading to various biological effects. Further research is needed to elucidate the exact pathways and targets involved.
類似化合物との比較
Similar Compounds
- 4-Methyl-N’-(2,4,5-trimethoxybenzylidene)-1,2,3-thiadiazole-5-carbohydrazide
- 4-Methyl-N’-(3,4,5-trimethoxybenzylidene)-1,2,3-thiadiazole-5-carbohydrazide
- 4-Methoxy-N’-(2,3,4-trimethoxybenzylidene)-1,2,3-thiadiazole-5-carbohydrazide
Uniqueness
4-Methyl-N’-(2,3,4-trimethoxybenzylidene)-1,2,3-thiadiazole-5-carbohydrazide is unique due to its specific arrangement of functional groups, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable subject for further research and development.
特性
分子式 |
C14H16N4O4S |
|---|---|
分子量 |
336.37 g/mol |
IUPAC名 |
4-methyl-N-[(E)-(2,3,4-trimethoxyphenyl)methylideneamino]thiadiazole-5-carboxamide |
InChI |
InChI=1S/C14H16N4O4S/c1-8-13(23-18-16-8)14(19)17-15-7-9-5-6-10(20-2)12(22-4)11(9)21-3/h5-7H,1-4H3,(H,17,19)/b15-7+ |
InChIキー |
URXMTXGGQRBQQC-VIZOYTHASA-N |
異性体SMILES |
CC1=C(SN=N1)C(=O)N/N=C/C2=C(C(=C(C=C2)OC)OC)OC |
正規SMILES |
CC1=C(SN=N1)C(=O)NN=CC2=C(C(=C(C=C2)OC)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]-N-cycloheptylbenzamide](/img/structure/B11220066.png)


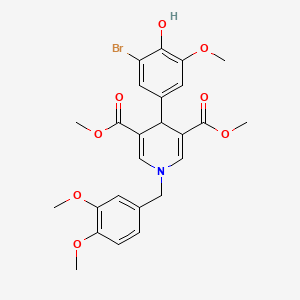
![3-Hydroxy-1-(4-methylphenyl)-3-(3-nitrophenyl)-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium](/img/structure/B11220098.png)
![ethyl 2-({[1-(1H-indazol-3-yl)-5-oxopyrrolidin-3-yl]carbonyl}amino)-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11220100.png)
![3-chloro-N-(2-(2,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B11220111.png)
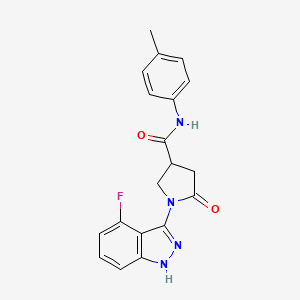
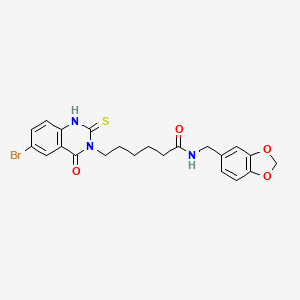
![N-[2-(2-methoxyphenoxy)ethyl]-2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetamide](/img/structure/B11220133.png)
![5-oxo-8-(4-phenylpiperazine-1-carbonyl)-N-((tetrahydrofuran-2-yl)methyl)-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide](/img/structure/B11220137.png)
![7-(4-Bromophenyl)-2-ethyl[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B11220142.png)
